RdxA protein
Description
Properties
CAS No. |
148711-16-4 |
|---|---|
Molecular Formula |
C33H32F2N2O3 |
Synonyms |
RdxA protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Antibiotic Resistance
Metronidazole Activation
RdxA is integral to the activation of metronidazole, a prodrug that becomes effective only after reduction by nitroreductases like RdxA. Studies have shown that the presence of functional RdxA correlates with susceptibility to metronidazole in H. pylori isolates. For instance, a study found that all metronidazole-susceptible strains produced detectable levels of RdxA, while many resistant strains had mutations leading to its inactivation .
Mutation Profiles and Resistance Mechanisms
Research has identified various mutations in the rdxA gene associated with metronidazole resistance. A significant percentage of resistant strains exhibited truncations or missense mutations that impaired RdxA function . These mutations often result in reduced or absent this compound production, which is linked to treatment failure .
Diagnostic Applications
Resistance Testing
The detection of this compound levels can serve as a diagnostic tool for predicting treatment outcomes in patients undergoing therapy for H. pylori infections. Testing for the absence of RdxA can help identify strains likely to be resistant to metronidazole, allowing for tailored treatment plans .
Therapeutic Development
Gene Therapy and Prodrug Activation
RdxA's ability to activate prodrugs has implications for gene therapy approaches. For example, RdxA has been utilized in adenoviral vectors to activate prodrugs like CB1954 in cancer treatments, demonstrating its potential beyond bacterial infections . The enzyme's structure and function allow for engineering efforts aimed at enhancing its activity against specific substrates .
Case Study 1: Metronidazole Resistance in Clinical Isolates
In a study involving 134 gastric biopsy samples from H. pylori positive patients, researchers sequenced the rdxA gene to identify mutations associated with resistance. They found that 74 isolates had truncations leading to loss of function, while others had single nucleotide variations that did not affect protein integrity but still correlated with resistance phenotypes . This highlights the importance of RdxA mutation analysis in clinical settings.
Case Study 2: Protein Engineering for Enhanced Activity
Another study focused on engineering RdxA for improved efficiency in activating prodrugs. By altering specific amino acids within the enzyme's structure, researchers aimed to enhance its nitroreductase activity, which could lead to more effective cancer therapies . This work exemplifies the potential applications of RdxA beyond its traditional role.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds/Nitroreductases
Structural and Functional Divergence
RdxA belongs to the NADH oxidase/flavin reductase superfamily but exhibits unique features compared to homologs:
| Feature | RdxA (H. pylori) | NfsB (E. coli) | FixG (Bradyrhizobium) | C. jejuni RdxA |
|---|---|---|---|---|
| FMN-binding Cysteine | Cys159 (critical for MTZ reduction) | Valine (no proton donation) | Absent | Cys159 homolog absent |
| Substrate Specificity | MTZ, nitrofurazone, CB1954 | Nitroaromatics, quinones | Copper metabolism | MTZ, limited nitroaromatics |
| Oxygen Sensitivity | Oxygen-insensitive | Oxygen-sensitive | N/A | Oxygen-insensitive |
| NAD(P)H Oxidase Activity | High (kcat = 2.8 s⁻¹) | Low | N/A | Moderate |
| MTZ Reductase Activity | Anaerobic (kcat = 0.24 s⁻¹) | Minimal under anaerobic conditions | N/A | Anaerobic, lower efficiency |
Key Findings :
- Cys159 Uniqueness : RdxA’s Cys159 is absent in most nitroreductases (e.g., E. coli NfsB), explaining its superior MTZ reductase activity. Mutating Cys159 to serine or alanine reduces MTZ activity by 62–72% .
- Oxygen Competition : Unlike NfsB, RdxA’s NADPH oxidase activity depletes oxygen, creating anaerobic conditions favorable for MTZ activation .
- Functional Redundancy: In C. pylori’s monogenic resistance mechanism .
Mechanistic Differences in Metronidazole Activation
- RdxA vs. FrxA (H. pylori): FrxA, another H. pylori nitroreductase, contributes marginally to MTZ resistance. RdxA truncations (e.g., premature stop codons) account for 34% of MTZ-resistant strains, while FrxA mutations are less impactful .
- FMN Binding : RdxA’s FMN-binding pocket (residues G149, H17) is highly conserved. Mutations here (e.g., G149V) destabilize FMN binding, abolishing MTZ reductase activity .
Evolutionary and Biotechnological Insights
- Phylogenetic Divergence: RdxA shares <30% sequence identity with E. coli NfsB but clusters within the NOX subclass of flavin reductases. Its unique Cys159 likely evolved for MTZ activation in microaerophilic pathogens .
Mutation Impact and Resistance Mechanisms
Common Mutations in MTZ-Resistant Strains :
| Mutation Type | Impact on RdxA | Prevalence |
|---|---|---|
| Truncations | Loss of catalytic domain (e.g., Q50Stop) | 33.3% |
| FMN-Binding Disruption | G149V, H17R (reduced FMN affinity) | 20.5% |
| Cys159 Substitutions | C159S/A (impaired proton donation) | 14.1% |
| Frameshifts | Altered active-site geometry | 10.3% |
Docking Analysis : Mutations in FMN-binding regions (e.g., G149V) reduce MTZ interaction energy by 40–60%, correlating with clinical resistance .
Preparation Methods
Cloning and Vector Systems
RdxA is typically expressed in E. coli using the pET29B vector (Novagen), which facilitates high-yield protein production under T7 promoter control. The rdxA gene is cloned into the NdeI and BamHI restriction sites, ensuring proper orientation and frame. Primer sequences for amplification include:
-
Forward (5RdxA_NdeI): 5'-GGGAATTCCATATGGAATTTTTGGATCAAG
-
Reverse (3RdxA_BamHI): 5'-CGCGGATCCTCACAACCAAGTAATCGCATC
These primers introduce flanking restriction sites while preserving the open reading frame. The resulting construct includes a C-terminal His-tag for affinity purification, though its impact on enzymatic activity remains uncharacterized.
Expression Conditions
-
Host Strain: E. coli BL21(DE3) is commonly used for its robust T7 RNA polymerase expression.
-
Induction: Cultures are grown at 37°C to an OD600 of 0.6–0.8, followed by induction with 0.5 mM IPTG for 16–18 hours at 18°C.
-
Cellular Localization: RdxA accumulates in the soluble fraction, minimizing the need for denaturation-refolding protocols.
Purification Techniques
Purification involves a three-step process:
-
Affinity Chromatography: Ni-NTA resin captures the His-tagged protein. Elution is achieved with 250 mM imidazole in 10 mM Tris-HCl (pH 7.5).
-
Size-Exclusion Chromatography (SEC): A Superdex 200 column resolves the homodimer (∼48 kDa) from aggregates or degradation products.
-
Buffer Exchange: The protein is dialyzed into 10 mM Tris-HCl (pH 7.5) for storage at −80°C.
Table 1: Purification Buffer Composition
| Component | Concentration | Purpose |
|---|---|---|
| Tris-HCl | 10 mM | pH stabilization |
| NaCl | 150 mM | Ionic strength adjustment |
| Imidazole | 250 mM | Elution from Ni-NTA |
| DTT | 1 mM | Reducing agent |
Site-Directed Mutagenesis
Primer Design for Cysteine Mutants
Critical residues like C159 are mutated to investigate redox activity. Primers for generating C159A/S mutants include:
-
C159A Forward: 5'-TGGGATTGGATAGTGCCATTATTGGAGGCT
-
C159S Forward: 5'-TGGGATTGGATAGTAGCATTATTGGAGGCT
Mutant Validation
-
DNA Sequencing: Automated sequencing (e.g., Genewiz, Inc.) confirms mutation incorporation.
-
Activity Assays: Mutants are tested for NADPH oxidase and MTZ reductase activities. C159A/S variants lose MTZ reductase activity but retain NADPH oxidation, implicating this residue in anaerobic substrate binding.
Structural Characterization
Crystallization Conditions
RdxA crystallizes in tetragonal space group P4<sub>1</sub>2<sub>1</sub>2 with two homodimers per asymmetric unit. Key parameters:
-
Reservoir Solution: 20% PEG 3350, 0.2 M sodium nitrate.
-
Protein Concentration: 10 mg/mL in 10 mM Tris-HCl (pH 7.5).
-
Cryoprotection: 25% glycerol added before flash-freezing.
X-ray Diffraction Data
Data collection at 1.8 Å resolution reveals a domain-swapped dimer with FMN cofactors bound at the interface. The structure lacks residues 97–128 due to proteolysis, confirmed by MALDI-TOF mass spectrometry.
Table 2: Crystallographic Statistics
| Parameter | Value |
|---|---|
| Space Group | P4<sub>1</sub>2<sub>1</sub>2 |
| Resolution (Å) | 1.8 |
| R<sub>work</sub>/R<sub>free</sub> | 0.18/0.22 |
| PDB ID | 3QDL |
Functional Assays
NADPH Oxidase Activity
Under aerobic conditions, RdxA reduces O<sub>2</sub> to H<sub>2</sub>O<sub>2</sub>. Assays are performed in 10 mM Tris-HCl (pH 7.5) with 150 µM NADPH, monitoring absorbance at 340 nm (ε = 6.22 mM<sup>−1</sup>cm<sup>−1</sup>).
MTZ Reductase Activity
Anaerobic assays require a glucose oxidase/catalase system to scavenge trace O<sub>2</sub>. MTZ reduction is monitored at 320 nm (ε = 9.1 mM<sup>−1</sup>cm<sup>−1</sup>). Specific activities are reported as µM substrate reduced per second per µM protein.
Challenges in RdxA Preparation
Q & A
Q. What is the primary enzymatic function of RdxA in Helicobacter pylori, and how is it experimentally validated?
RdxA is an oxygen-insensitive nitroreductase critical for activating the prodrug metronidazole (MTZ) in H. pylori. Its enzymatic activity involves reducing MTZ to cytotoxic intermediates under microaerophilic conditions. Validation includes in vitro assays measuring NAD(P)H oxidation and MTZ reductase activity, coupled with gel filtration chromatography to confirm dimeric/quaternary structure .
Q. What crystallization methods yield high-resolution RdxA structures, and how are twin fractions resolved?
RdxA crystals are grown via the sitting-drop method using 25% PEG 3350, 0.1 M Bis-Tris (pH 6.5), and 0.2 M MgCl₂. Twin fractions (e.g., 0.458 in P4₁2₁2 space group) are addressed by refining datasets with twin operators in REFMAC. Molecular replacement using E. coli nitroreductase (PDB:1ICR) as a template resolves phase ambiguities .
Q. How is RdxA’s FMN cofactor binding characterized spectroscopically?
UV-Vis spectroscopy reveals RdxA’s FMN-binding signature with peaks at 460 nm (oxidized FMN) and 365 nm (protein absorption). Gel filtration under non-denaturing conditions confirms FMN retention in the holoenzyme, critical for redox activity .
Advanced Research Questions
Q. How do mutations in RdxA contribute to metronidazole resistance, and how are they classified mechanistically?
Mutations are classified into five categories based on structural/functional impact:
- Class I : Disrupted dimerization (e.g., C159A near FMN-binding site).
- Class II : Impaired FMN binding (e.g., mutations in FMN-proximal residues like Tyr47).
- Class III : Altered substrate specificity (e.g., deletions in helices F/G).
- Class IV : Protein destabilization (e.g., G149A).
- Class V : Unknown mechanisms (e.g., A143T, V192I). Systematic mutational analysis and bioinformatics (SWISS-MODEL) predict structural disruptions .
Q. Why does RdxA’s crystal structure lack residues 90–133, and how does proteolysis affect functional studies?
The missing region (residues 90–133) results from proteolysis during purification, confirmed by mass spectrometry (main peak at ~12 kDa vs. theoretical 24 kDa). NADP+ stabilizes this region, suggesting its role in cofactor binding. Structural predictions indicate local instability via polarity/packing density analysis of homologous regions .
Q. How does RdxA differ from FrxA in substrate specificity and redox mechanisms?
Despite ~25% sequence identity, RdxA and FrxA exhibit divergent substrate interactions:
- FMN binding : RdxA’s Tyr47 vs. FrxA’s Ile47 near the isoalloxazine ring.
- Cysteine roles : RdxA’s Cys159 participates in redox cycling, while FrxA’s Cys161/Cys193 may form a disulfide bond.
- Structural flexibility : RdxA’s missing helices vs. FrxA’s ordered helices in the same region. These differences tailor redox potentials and MTZ activation efficiency .
Q. How does oxygen tension influence RdxA’s role in MTZ activation, and what experimental models validate this?
RdxA’s nitroreductase activity is oxygen-insensitive, but MTZ resistance in rdxA mutants increases under anaerobic conditions. In vivo studies using E. coli and H. pylori strains compare paraquat (PQ) and MTZ toxicity, showing RdxA’s specificity for MTZ activation independent of cellular hypoxia .
Q. What bioinformatics tools are used to predict the impact of RdxA mutations on tertiary structure?
SWISS-MODEL predicts structural alterations (e.g., A118S mutation converts residues 91–130 from α-helices to random coils). ClustalW aligns RdxA sequences across Helicobacter species to identify conserved cysteines (e.g., Cys159) critical for function .
Q. How do redox-active residues in RdxA influence its catalytic cycle, and what experimental approaches validate this?
Cys159, positioned near FMN’s N1 atom, is proposed to mediate electron transfer. Site-directed mutagenesis (e.g., C159A) abolishes MTZ reductase activity, validated via NAD(P)H oxidation assays. Spectroelectrochemical methods could further elucidate redox potentials .
Q. Why do some MTZ-resistant H. pylori strains lack rdxA/frxA mutations, and what alternative resistance mechanisms are hypothesized?
Non-rdxA/frxA resistance may involve efflux pumps, altered membrane permeability, or redundant nitroreductases. Transcriptomic profiling (RNA-seq) and knock-out libraries identify compensatory pathways in resistant strains .
Methodological Notes
- Crystallography : Use twin refinement in REFMAC and phase retrieval via BALBES for structures with high twin fractions .
- Mutational Analysis : Combine SWISS-MODEL predictions with in vitro enzyme assays to classify resistance mutations .
- Redox Assays : Monitor NAD(P)H oxidation at 340 nm under anaerobic conditions to minimize oxygen interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
